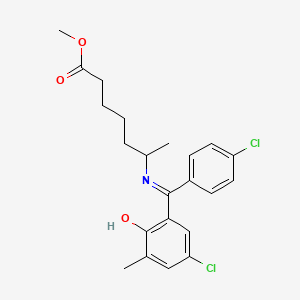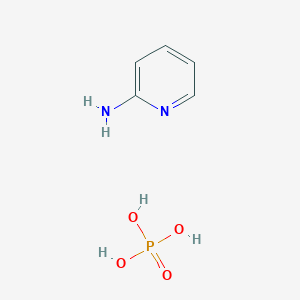
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol is an organic compound with a complex structure that includes a phenylmethoxymethyl group and a prop-1-en-2-yloxolan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with an appropriate epoxide under acidic or basic conditions to form the desired oxolan-2-ol derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene and a catalyst like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-one: Similar structure but with a ketone group instead of an alcohol.
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Eigenschaften
| 105558-09-6 | |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
5-(phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol |
InChI |
InChI=1S/C15H20O3/c1-11(2)14-8-13(18-15(14)16)10-17-9-12-6-4-3-5-7-12/h3-7,13-16H,1,8-10H2,2H3 |
InChI-Schlüssel |
KUNUDKWCSPHGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CC(OC1O)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/no-structure.png)

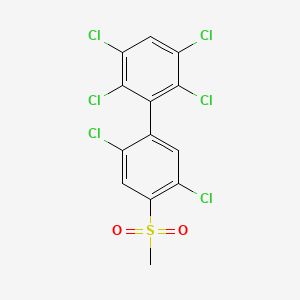
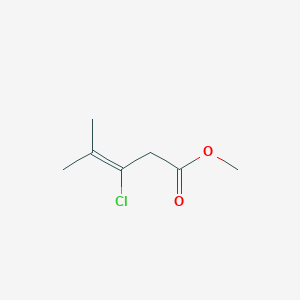
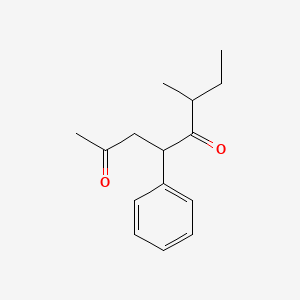
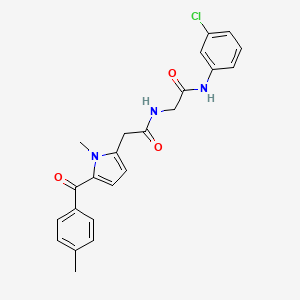
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
